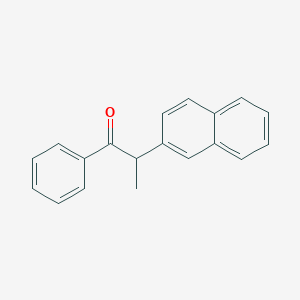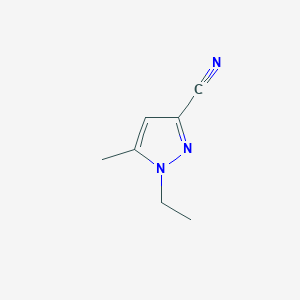
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and a difluoroaniline moiety
准备方法
The synthesis of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Attachment of the difluoroaniline moiety: This step involves a coupling reaction, such as a Buchwald-Hartwig amination, where the dihydropyridine-benzyl intermediate is reacted with a difluoroaniline derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine: This compound has a similar dihydropyridine ring and benzyl group but differs in the presence of an ethanamine moiety instead of difluoroaniline.
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazole: This compound also contains a dihydropyridine ring and benzyl group but includes a benzimidazole moiety instead of difluoroaniline.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H18F2N2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C18H18F2N2/c19-16-10-15(21)11-17(20)18(16)14-6-8-22(9-7-14)12-13-4-2-1-3-5-13/h1-6,10-11H,7-9,12,21H2 |
InChI 键 |
IJMYRTRCZHZXCR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N)F)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole](/img/structure/B8609273.png)










![Diethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B8609366.png)

